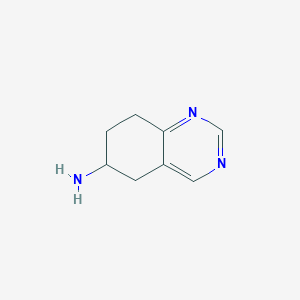

5,6,7,8-Tetrahydroquinazolin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h4-5,7H,1-3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSRJNKREOFLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290646 | |

| Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-35-3 | |

| Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933726-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinazolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydroquinazolin 6 Amine and Its Derivatives

Strategies for the Construction of the Tetrahydroquinazoline (B156257) Core

The assembly of the tetrahydroquinazoline ring system can be achieved through various synthetic routes. These methods can be broadly categorized into cyclocondensation reactions and multi-component reaction approaches, each offering distinct advantages in terms of efficiency, diversity, and stereochemical control.

Cyclocondensation Reactions Involving Guanidine (B92328) Derivatives

Cyclocondensation reactions represent a foundational and widely utilized strategy for the synthesis of the tetrahydroquinazoline core. nih.gov These reactions typically involve the condensation of a guanidine or a related derivative with a suitable carbonyl-containing precursor.

A traditional and straightforward approach to C2-substituted tetrahydroquinazolines involves the cyclocondensation of guanidine derivatives with aldehydes and ketones. nih.gov This method is a cornerstone in the synthesis of various pyrimidine-based heterocycles. A notable example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea or guanidine derivative, which yields dihydropyrimidinones or related structures that can be precursors to tetrahydroquinazolines. nih.gov The reaction of guanidine hydrochloride with α,β-unsaturated ketones, such as diarylidencyclohexanones, can also produce 2-amino-tetrahydroquinazolines. nih.gov In some instances, aromatization of the initially formed dihydropyrimidine ring occurs via aerial oxidation, eliminating the need for an external oxidizing agent. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Guanidine Hydrochloride | Diarylidencyclohexanone | 2-Amino-tetrahydroquinazoline | nih.gov |

| Guanidine Hydrochloride | Aldehyde, β-ketoester | Dihydropyrimidine (precursor) | nih.gov |

| Acetamidine Hydrochloride | α,β-Unsaturated Ketone | 2-Methyl-tetrahydroquinazoline | nih.gov |

A more recent and versatile protocol for the synthesis of diversely substituted 5,6,7,8-tetrahydroquinazolines employs α-aminoamidines as the nitrogen source in reactions with bis-benzylidene cyclohexanones. mdpi.comnih.govresearchgate.net This method is characterized by its mild reaction conditions, excellent yields (ranging from 47–80%), and straightforward workup procedures, presenting an advancement over some existing methods. mdpi.comresearchgate.net The reaction is typically carried out by heating the α-aminoamidine and the bis-benzylidene cyclohexanone in a solvent such as pyridine. nih.govresearchgate.net

A key advantage of this methodology is the introduction of protected amino groups at the C2 position of the tetrahydroquinazoline ring. mdpi.comnih.govresearchgate.net These protecting groups can be readily cleaved, providing a handle for further functionalization of the molecule. mdpi.comnih.govresearchgate.net The proposed mechanism for this cyclocondensation involves a cascade process initiated by a Michael addition of the guanidine-like moiety of the α-aminoamidine to one of the olefinic bonds of the enone fragment in the diarylidencyclohexanone. nih.gov This is followed by an intramolecular reaction between the amine and keto groups, leading to the cyclized product after dehydration. researchgate.net

Table of Reaction Conditions and Yields for Tetrahydroquinazoline Synthesis using α-Aminoamidines

| α-Aminoamidine | Diarylidencyclohexanone | Solvent | Temperature | Time | Yield (%) |

| Protected α-aminoamidine acetates | Various substituted diarylidencyclohexanones | Pyridine | 100 °C | 24 h | 47-80 |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.

One-pot, three-component reactions involving isatoic anhydride, an amine, and an aldehyde are frequently used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are structurally related to the tetrahydroquinazoline core. nih.govsamipubco.comnih.govechemcom.com These reactions provide a convenient route to the quinazolinone scaffold. mdpi.com The process typically involves the reaction of isatoic anhydride with a primary amine or ammonium acetate and a variety of aldehydes under catalytic conditions. samipubco.comechemcom.com Catalysts such as tin(II) chloride dihydrate or magnetic Fe3O4 nanoparticles have been employed to facilitate this transformation. nih.govsamipubco.com These protocols often benefit from mild reaction conditions, short reaction times, and good to high yields. samipubco.com While this method directly yields dihydroquinazolinones, it showcases a robust MCR strategy that can be potentially adapted for the synthesis of other quinazoline (B50416) derivatives.

Examples of Isatoic Anhydride-Based MCRs

| Amine Source | Aldehyde | Catalyst | Conditions | Product |

| Various amines | Various aldehydes | Fe3O4 nanoparticles | Water | 2,3-dihydroquinazolin-4(1H)-ones |

| Ammonium acetate | Aromatic aldehydes | SnCl2·2H2O | Solvent-free, 110 °C | 2,3-dihydroquinazolin-4(1H)-ones |

While specific dienolate-mediated [4+2]-cycloadditions for 5,6,7,8-tetrahydroquinazolin-6-amine were not prominently detailed in the reviewed literature, the broader concept of cycloaddition reactions is pivotal for constructing chiral heterocyclic systems. A highly relevant and modern approach is the iridium-catalyzed asymmetric [4+2] cycloaddition, which provides access to a wide range of chiral tetrahydroquinazolines in good yields and with excellent enantioselectivities (up to >99% ee). organic-chemistry.org

This strategy utilizes 1,3,5-triazinanes as aminomethylation reagents that react with 2-(1-hydroxyallyl)anilines. organic-chemistry.org The reaction is catalyzed by an iridium complex, [Ir(cod)Cl]2, in combination with a chiral phosphoramidite ligand and trifluoroacetic acid as an additive. organic-chemistry.org This method represents a significant advance in the enantioselective synthesis of benzo-fused six-membered heterocycles and has been successfully applied to synthesize chiral 1,3-benzoxazines as well. organic-chemistry.org Another cycloaddition-based strategy involves a one-pot, three-component [3+2] cycloaddition followed by a [5+1] annulation with formaldehyde to stereoselectively afford fused tetrahydroquinazoline scaffolds. nih.gov

Cyclization of Substituted Precursors

The formation of the 5,6,7,8-tetrahydroquinazoline (B1197369) core is a critical step that can be achieved through various cyclization strategies. These methods involve the reaction of carefully chosen precursors that contain the necessary components to build the fused pyrimidine-cyclohexene ring system.

Cyclization from Amino Acid Derivatives

One effective strategy for synthesizing 5,6,7,8-tetrahydroquinazoline derivatives involves the use of α-aminoamidines, which are readily derived from amino acids. nih.govnih.gov This approach is noted for its mild reaction conditions, high yields, and straightforward workup. nih.gov The synthesis involves a cyclocondensation reaction between protected α-aminoamidines and diarylidencyclohexanones. nih.govresearchgate.net

The reaction is typically carried out in a pyridine solution, heated to 100 °C for 24 hours. nih.gov This process results in the formation of substituted 5,6,7,8-tetrahydroquinazolines with yields ranging from 47% to 80%. researchgate.net The mechanism is proposed to be a cascade process that begins with a Michael addition of the guanidine-like moiety of the aminoamidine to an enone fragment of the diarylidencyclohexanone. nih.gov A key advantage of this method is the incorporation of a protecting group on the aminoamidine, which can be removed later for further functionalization. nih.govnih.gov

Table 1: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines from α-Aminoamidines nih.govresearchgate.net

| α-Aminoamidine Precursor | Diarylidencyclohexanone Reactant | Reaction Conditions | Yield |

|---|---|---|---|

| Protected α-aminoamidine acetates | bis-benzylidene cyclohexanones | Pyridine, 100 °C, 24 h | 47-80% |

Diels-Alder Reactions in 5,6,7,8-Tetrahydroquinazoline Synthesis

The Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings, can be adapted for the synthesis of heterocyclic systems like tetrahydroquinazolines. researchgate.net Specifically, the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is employed. youtube.com This reaction is a type of [4+2] cycloaddition involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.

In the context of tetrahydroquinazoline synthesis, an aza-Diels-Alder reaction can be utilized. This involves a diene reacting with an imine (C=N bond) as the dienophile. This approach allows for the direct construction of the nitrogen-containing heterocyclic ring. For instance, N-(2-Chloromethylphenyl)benzenesulfonamides can react with N-benzylideneamines to generate 1,2,3,4-tetrahydroquinazoline derivatives through highly reactive o-azaxylylene intermediates. researchgate.net This method demonstrates the utility of cycloaddition reactions in building the core tetrahydroquinazoline structure.

Post-Cyclization Functionalization and Derivatization Strategies

Once the 5,6,7,8-tetrahydroquinazoline core is established, further chemical modifications can be performed to introduce or alter functional groups. These post-cyclization strategies are essential for creating libraries of derivatives for various applications.

Selective Amination and Nucleophilic Substitutions

Post-cyclization functionalization often involves the selective introduction of amine groups onto the tetrahydroquinazoline scaffold through nucleophilic substitution reactions. acs.org A common strategy involves synthesizing a bicyclic scaffold with a leaving group, such as a chlorine atom, at a reactive position. This allows for the subsequent introduction of various amines.

For example, a five-step synthetic route can be employed where the bicyclic scaffold is formed first, followed by the selective introduction of different anilines at the 4-position via aromatic nucleophilic substitution. acs.org While this has been demonstrated on related quinazoline systems, the principle applies to the pyrimidine (B1678525) portion of the tetrahydroquinazoline ring. The regioselectivity of these reactions is a key consideration, with substitution often favoring the 4-position of the quinazoline ring system. nih.gov Such reactions can be facilitated by catalysts, such as in Buchwald or Suzuki coupling reactions, to introduce further diversity. acs.org

Cleavage of Protecting Groups for Subsequent Functionalization

A crucial strategy in the synthesis of complex molecules is the use of protecting groups, which mask a reactive functional group during one or more reaction steps. The subsequent removal, or cleavage, of these groups is a critical step to reveal the functional group for further derivatization. nih.govnih.gov

In the synthesis of 5,6,7,8-tetrahydroquinazoline derivatives, the tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amine functionalities. nih.gov Derivatives synthesized using Boc-protected α-aminoamidines bear this protecting group on a moiety at the C2-position of the quinazoline ring. nih.govresearchgate.net The cleavage of this Boc group can be achieved under mild acidic conditions, for example, by stirring the compound in methanol (MeOH) with concentrated hydrochloric acid (HCl) at 40 °C for 24 hours. nih.gov This deprotection step yields a terminal free amino group, which provides a reactive handle for subsequent functionalization, significantly expanding the potential for creating a diverse range of derivatives. nih.govnih.gov

Table 2: Cleavage of Boc-Protecting Group from Tetrahydroquinazoline Derivatives nih.gov

| Protected Compound | Cleavage Reagents | Conditions | Result |

|---|---|---|---|

| Boc-protected 2-substituted-5,6,7,8-tetrahydroquinazoline | Concentrated HCl, MeOH | 40 °C, 24 h | Terminal free amino group |

Introduction of Diverse Substituents at Peripheral Positions (e.g., C2, C4, C6)

The functionalization of the 5,6,7,8-tetrahydroquinazoline scaffold at the C2, C4, and C6 positions is crucial for modulating the biological activity of its derivatives. Various synthetic strategies have been employed to introduce a wide array of substituents at these positions.

C2 Position: The C2 position is often substituted using guanidine derivatives in cyclocondensation reactions. nih.gov For instance, α-aminoamidines have been utilized to synthesize C2-substituted 5,6,7,8-tetrahydroquinazolines. nih.govnih.gov These reactions often involve the condensation of the amidine with a suitable ketone, such as diarylidencyclohexanones, in a solvent like pyridine at elevated temperatures. nih.gov This approach allows for the introduction of various groups at the C2 position, and the use of protecting groups on the C2-substituent can open up further avenues for functionalization. nih.govnih.gov

C4 Position: The C4 position can be functionalized through various methods, including nucleophilic aromatic substitution on pre-functionalized quinazoline precursors. mdpi.combeilstein-journals.org For example, 2,4-dichloroquinazoline can undergo regioselective substitution at the C4 position with a variety of amine nucleophiles. mdpi.com While this is more common for quinazolines, similar principles can be applied to their tetrahydro derivatives.

C6 Position: The introduction of substituents at the C6 position, specifically an amine group to form this compound, can be achieved through multi-step synthetic sequences. One common approach involves the synthesis of a 6-amino-5-carboxamidouracil precursor, which can then be cyclized to form the desired 8-substituted xanthine, a related bicyclic system. frontiersin.org While not a direct synthesis of the target compound, this highlights a strategy for incorporating nitrogen-containing functional groups in similar heterocyclic systems.

Mechanistic Investigations of 5,6,7,8-Tetrahydroquinazoline Formation Reactions

Understanding the reaction mechanisms involved in the formation of the 5,6,7,8-tetrahydroquinazoline ring system is crucial for optimizing reaction conditions and developing new synthetic routes. Several mechanistic pathways have been proposed and investigated.

Cascade Processes in Cyclocondensation Pathways

The formation of 5,6,7,8-tetrahydroquinazolines through cyclocondensation reactions is often proposed to occur via a cascade process. nih.gov This type of reaction involves a series of intramolecular and intermolecular reactions that occur sequentially in a single pot. For instance, the reaction of guanidine with diarylidencyclohexanones is suggested to initiate with a Michael addition of the guanidine to one of the enone's olefinic bonds. nih.gov This is followed by an intramolecular reaction between the amine and keto groups, leading to a dihydropyrimidine intermediate which, upon dehydration and subsequent aromatization, yields the final tetrahydroquinazoline product. nih.gov

Nucleophilic Attack and Subsequent Cyclization Mechanisms

Nucleophilic attack is a fundamental step in many synthetic routes to quinazoline and its derivatives. In the context of 5,6,7,8-tetrahydroquinazolines, this often involves the initial attack of a nitrogen nucleophile, such as an amidine or guanidine, on an electrophilic carbon, typically a carbonyl or an activated double bond. nih.gov This initial nucleophilic addition is followed by an intramolecular cyclization step, where another nucleophilic center within the same molecule attacks an electrophilic site to form the heterocyclic ring. mdpi.com The regioselectivity of the initial nucleophilic attack can be a critical factor in determining the final product structure. mdpi.com

Intramolecular Electrophilic Aromatic Substitution Mechanisms

Intramolecular electrophilic aromatic substitution (SEAr) is another key mechanistic pathway for the formation of fused heterocyclic systems like tetrahydroquinazolines. This mechanism involves the attack of an electron-rich aromatic ring (acting as a nucleophile) on an intramolecular electrophile. rsc.orgyoutube.com In the synthesis of related tetrahydroisoquinolines, for example, the Bischler–Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution where an N-acyl derivative of a β-phenylethylamine cyclizes in the presence of a dehydrating agent. rsc.org Similar principles can be applied to the synthesis of tetrahydroquinazolines, where a suitably positioned electrophilic center can be attacked by the benzene ring portion of a precursor molecule to form the fused ring system.

Influence of Catalysts and Reaction Conditions on Yields and Selectivity

The choice of catalysts and reaction conditions plays a pivotal role in determining the yield and selectivity of 5,6,7,8-tetrahydroquinazoline synthesis.

Catalysts: Both acid and base catalysts are commonly employed. Basic conditions can shift the reaction equilibrium towards the formation of tetrahydroquinazolines from diamines and aldehydes. researchgate.net Transition metal catalysts, such as those based on palladium, rhodium, and copper, have also been instrumental in developing efficient synthetic methods for quinazoline derivatives, often enabling reactions under milder conditions with improved yields. mdpi.comfrontiersin.org For instance, palladium-catalyzed reactions have been used for the intramolecular allylic alkylation to form tetrahydroisoquinolines, a related class of compounds. rsc.org

Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized. For example, the synthesis of 5,6,7,8-tetrahydroquinoline, a related core structure, has been achieved through catalytic hydrogenation of quinoline using a palladium catalyst at temperatures ranging from 20°C to 110°C, followed by an isomerization reaction at 140°C to 300°C. google.com The use of nickel catalysts has also been reported for the hydrogenation of quinoline, with specific temperature and pressure conditions for different stages of the reaction to optimize the yield of the desired tetrahydroquinoline. google.com The solvent can also play a crucial role, with some reactions showing improved selectivity and yields in specific solvents like dichloromethane. nih.gov

Advanced Spectroscopic and Computational Analysis of 5,6,7,8 Tetrahydroquinazolin 6 Amine and Its Derivatives

Spectroscopic Elucidation Beyond Basic Characterization

Advanced spectroscopic methods are indispensable for the unambiguous confirmation of the complex cyclic structure of tetrahydroquinazoline (B156257) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and purification of these compounds. nih.govmdpi.com

In ¹H NMR spectra, the protons on the tetrahydro portion of the quinazoline (B50416) ring typically appear as a series of multiplets in the aliphatic region (approximately 1.5-3.0 ppm). The specific chemical shifts and coupling patterns are crucial for determining the relative stereochemistry of substituents on the cyclohexene (B86901) ring. For instance, the proton at the C6 position, bearing the amine group, would present a distinct signal whose multiplicity would depend on the neighboring protons at C5 and C7. Protons on the pyrimidine (B1678525) ring and any aromatic substituents would appear further downfield. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. mdpi.com The carbons of the saturated C5, C6, C7, and C8 positions are observed in the upfield region (typically 20-40 ppm), while the carbons of the pyrimidine ring and any attached aromatic groups resonate at lower fields (>120 ppm). spectrabase.com For complex or isomeric structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign proton and carbon signals and confirm connectivity.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Structural Assignment |

|---|---|---|

| ¹H | 1.6 - 2.8 | Aliphatic protons on the tetrahydro ring (C5, C7, C8) |

| ¹H | ~3.0 - 4.0 | Proton at C6 (adjacent to amine) |

| ¹H | 7.0 - 8.5 | Protons on the pyrimidine or other aromatic rings |

| ¹³C | 20 - 40 | Aliphatic carbons (C5, C7, C8) |

| ¹³C | 45 - 60 | C6 carbon bearing the amine group |

| ¹³C | 120 - 160 | Carbons of the pyrimidine ring |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental formula of 5,6,7,8-Tetrahydroquinazolin-6-amine and its derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the deduction of the molecular formula.

Under electron impact (EI) ionization, the molecule undergoes fragmentation, creating a unique pattern that serves as a structural fingerprint. For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would involve cleavage of the C5-C6 or C6-C7 bonds. The stability of the resulting fragment ions often dictates the most abundant peaks (base peaks) in the spectrum. chemguide.co.uk Since nitrogen-containing compounds have an odd number of nitrogen atoms, the molecular ion peak (M+) will have an odd mass-to-charge (m/z) ratio, a rule that aids in identification. libretexts.org

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 163 | [C₉H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 146 | [M-NH₃]⁺ | Loss of ammonia |

| 134 | [M-C₂H₅]⁺ | α-cleavage at C5-C6 bond |

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by several distinct absorption bands.

The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. A broad N-H bending vibration also appears around 1580-1650 cm⁻¹. The C-N bond of the aliphatic amine gives rise to a stretch in the 1020-1250 cm⁻¹ range.

Other significant signals include C-H stretching vibrations from the sp³ hybridized carbons of the tetrahydro ring, which appear just below 3000 cm⁻¹. The C=N stretching vibration within the pyrimidine ring is expected to produce an absorption in the 1615-1685 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (2 bands) | Primary Amine |

| 2850 - 2960 | C-H Stretch | Aliphatic (Tetrahydro ring) |

| 1615 - 1685 | C=N Stretch | Pyrimidine Ring |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

Computational Chemistry and Molecular Modeling Studies

Computational techniques are pivotal in predicting the biological potential of novel compounds before their synthesis, saving significant time and resources.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is widely used to screen for potential drug candidates.

For derivatives of 5,6,7,8-tetrahydroquinazoline, molecular docking studies have been conducted to predict their potential as therapeutic agents. nih.govresearchgate.net Research has shown that these compounds have a high predicted binding affinity for several key enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govmdpi.com

Promising targets include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 (decaprenylphosphoryl-β-D-ribose 2'-oxidase), all of which are essential for the survival of the bacterium. nih.govresearchgate.net The docking simulations calculate a binding energy score (often in kcal/mol), where a more negative value indicates a stronger, more stable interaction between the ligand and the protein's active site. The simulations also reveal the specific binding mode, detailing which amino acid residues in the active site interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. This information is critical for the rational design and optimization of more potent inhibitors. nih.gov

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Dihydrofolate reductase (DHFR) | 4KM2 | -8.9 | Asp27, Ile94, Phe31 |

| Pantothenate kinase (MtPanK) | 4BF1 | -9.6 | Val158, Gly13, Arg176 |

| DprE1 | 4P8C | -9.2 | Cys387, Lys418 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| dihydrofolate reductase (DHFR) |

| pantothenate kinase (MtPanK) |

| decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) |

| β-glucosidase |

Molecular Docking Simulations for Ligand-Target Interactions

Analysis of Receptor-Ligand Complex Stability

The stability of the complex formed between a ligand and its biological receptor is a critical determinant of its potential therapeutic efficacy. For derivatives of 5,6,7,8-tetrahydroquinazoline, computational methods such as molecular docking are employed to predict and analyze the stability of these receptor-ligand interactions. These studies provide insights into the binding affinity and the specific molecular interactions that stabilize the complex.

Research has shown that novel 6-amino-tetrahydroquinazoline derivatives are potent inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs. acs.org Virtual screening and subsequent molecular docking studies were instrumental in identifying initial hits, such as N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine, by predicting their ability to bind to the enzyme's cleavage complex. acs.org

In another study, newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline were evaluated for their potential antitubercular activity through molecular docking. nih.govnih.gov These analyses predicted high binding affinity towards several essential enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.gov The stability of these complexes, inferred from the docking scores, suggests that the tetrahydroquinazoline scaffold is a promising candidate for developing new antitubercular agents. nih.govnih.gov The same study also predicted high inhibition activity against β-glucosidase, indicating potential applications in diabetes treatment. nih.govnih.gov

The key interactions contributing to the stability of these complexes often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the receptor's active site. For instance, docking studies of quinazolinone derivatives with targets like VEGFR2 and EGFR have highlighted the importance of hydrogen bonding and π-π stacking with critical residues for stable binding. researchgate.net

Table 1: Summary of Molecular Docking Studies on Tetrahydroquinazoline Derivatives

| Compound Class | Target Enzyme(s) | Key Findings & Significance | Citations |

| 6-Amino-tetrahydroquinazoline derivatives | Human Topoisomerase IIα (topoIIα) | Identified as potent inhibitors; docking confirmed binding to the enzyme's cleavage complex. | acs.org |

| Substituted 5,6,7,8-tetrahydroquinazolines | Mycobacterium tuberculosis enzymes (DHFR, MtPanK, MtDprE1) | Predicted high binding affinity, suggesting potential as novel antitubercular agents. | nih.govnih.gov |

| Substituted 5,6,7,8-tetrahydroquinazolines | β-Glucosidase | Predicted high inhibition activity, indicating a potential scaffold for antidiabetic drugs. | nih.govnih.gov |

| Quinazolinone derivatives | VEGFR2, c-Met, EGFR | Stable binding observed, stabilized by hydrogen bonding and hydrophobic interactions. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. For this compound and its derivatives, MD simulations provide crucial insights into the conformational dynamics and stability of the ligand when bound to its receptor.

These simulations can validate the binding modes predicted by molecular docking and assess the stability of the ligand-protein complex. For example, MD simulations have been performed on various quinazoline and quinazolinone derivatives targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-13 (MMP-13), and the mammalian target of rapamycin (B549165) (mTOR). frontiersin.orgnih.govmdpi.comresearchgate.net In these studies, simulations typically run for nanoseconds (e.g., 10 ns to 200 ns) to observe the conformational changes and interaction patterns. frontiersin.orgnih.govmdpi.com

The results of MD simulations often confirm that the ligand remains stably bound within the active site of the receptor throughout the simulation period. mdpi.com Analysis of the simulation trajectory can reveal key information such as:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and receptor, which are crucial for binding affinity.

For instance, MD simulations of quinazolinone derivatives as MMP-13 inhibitors revealed that a U-shaped conformation and hydrogen bonding interactions with residues Ser250 and Gly248 were pivotal for stable binding. nih.gov Similarly, simulations of morpholine-substituted tetrahydroquinoline derivatives targeting mTOR confirmed stable protein-ligand interactions over a 100-ns period, validating their potential as inhibitors. mdpi.comresearchgate.net These computational studies are instrumental in understanding the dynamic nature of receptor-ligand interactions and guiding the rational design of more potent and stable inhibitors based on the tetrahydroquinazoline scaffold. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of molecules like this compound. DFT provides a balance between computational cost and accuracy for calculating ground-state properties such as electron density and molecular structure. frontiersin.org

DFT studies are used to determine several key electronic parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. frontiersin.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. frontiersin.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with its biological target. For instance, negative potential regions (often around nitrogen or oxygen atoms) are favorable sites for electrophilic attacks or hydrogen bond donation. frontiersin.org

Reactivity Descriptors: DFT calculations can yield various global reactivity descriptors, such as electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of a molecule's stability and reactivity. frontiersin.org

In the context of quinazoline derivatives, DFT analyses have been used to provide useful information about molecular reactivity in various reactions and to calculate electronic descriptors for use in QSAR models. frontiersin.orgnih.gov By understanding the electronic landscape of the tetrahydroquinazoline scaffold, researchers can better predict its binding behavior and design derivatives with enhanced interaction capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline and its derivatives, QSAR is a vital tool in drug discovery for predicting the efficacy of new compounds and optimizing lead structures. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). mdpi.com The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods to build a model that relates these descriptors to the observed activity.

Several types of QSAR models have been developed for quinazoline derivatives:

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. Methods like Multiple Linear Regression (MLR) and machine learning techniques such as Support Vector Machines (SVM) are common. researchgate.netnih.gov An ML-based SVM model for quinazoline derivatives with anti-proliferative activity against the MCF-7 cancer cell line demonstrated a high correlation between fitted and observed activities, with an R² value of 0.749. nih.gov

3D-QSAR: These models require the 3D alignment of the molecules and use steric and electrostatic field values as descriptors. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netfrontiersin.orgresearchgate.net For a series of 4-methyl quinazoline derivatives, CoMFA and CoMSIA models yielded high cross-validation coefficients (q²) of 0.850 and 0.92, respectively, indicating strong predictive power. researchgate.net

4D-QSAR: This approach extends 3D-QSAR by considering the conformational flexibility of the molecules, representing each compound as an ensemble of conformers. nih.gov

The reliability of these models is assessed through rigorous internal and external validation procedures, using statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or R²CV), and the predictive R² (R²pred) for an external test set. researchgate.netnih.govmdpi.com Once validated, these models can be used to predict the biological activity of newly designed compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Table 2: Examples of Predictive QSAR Models for Quinazoline Derivatives

| QSAR Method | Target/Activity | Statistical Performance | Citations |

| ML-based SVM (2D-QSAR) | Anti-proliferative (MCF-7 cells) | R² = 0.749, R²test = 0.991 | nih.gov |

| MLR (2D-QSAR) | Anticancer (Indolone Hybrids) | R²Train = 0.70, R²Test = 0.72 | researchgate.net |

| CoMFA/CoMSIA (3D-QSAR) | PI3Kα inhibitors | CoMFA: q²=0.850, R²=0.998; CoMSIA: q²=0.92, R²=0.987 | researchgate.net |

| CoMFA/CoMSIA (3D-QSAR) | Osteosarcoma inhibitors | CoMSIA: q² = 0.63, r² = 0.987 | researchgate.net |

Identification of Key Physico-chemical Descriptors

A crucial outcome of QSAR modeling is the identification of the specific physicochemical properties, or descriptors, that are most influential in determining the biological activity of the compounds. nih.gov These descriptors provide insight into the mechanism of action and guide the structural modifications needed to enhance potency.

For quinazoline derivatives, various classes of descriptors have been identified as significant:

Constitutional and Functional Group Descriptors: These include properties like molecular weight and counts of specific functional groups. Studies have shown these are important for predicting the anticancer activity of quinazoline derivatives. nih.gov

Hydrophobicity: The logarithm of the partition coefficient (ClogP) is a common descriptor for hydrophobicity. It has been shown to be a significant factor in QSAR models for EGFR inhibitory activity of quinazolines. frontiersin.org

Electronic Descriptors: Parameters such as the Hammett constant (σ⁻), which describes the electron-donating or -withdrawing nature of substituents, are often critical. Electron-donating groups have been found to be important in some models. frontiersin.org

Steric and Shape Descriptors: These describe the size and shape of the molecule or its substituents. In CoMFA and CoMSIA studies, steric and electrostatic fields are often the most important contributors to the model, indicating that the shape and charge distribution of the molecule are key to its interaction with the receptor. frontiersin.orgresearchgate.net

Topological and 2D Autocorrelation Descriptors: These numerical indices describe the atomic connectivity and branching of the molecule. Parameters like RDF (Radial Distribution Function) and 2D autocorrelation descriptors have been found to be significant in predicting the cytotoxic activity of quinazolines. nih.gov

By identifying these key descriptors, chemists can rationally design new this compound derivatives with an optimized combination of electronic, steric, and hydrophobic properties to maximize their biological activity.

Table 3: Key Physicochemical Descriptors in QSAR Models of Quinazoline Derivatives

| Descriptor Type | Specific Descriptor Example | Significance in Model | Citations |

| Hydrophobicity | ClogP | Important for EGFR inhibitory activity. | frontiersin.org |

| Electronic | σ⁻ (Hammett constant) | Electron-donating groups as y-substituents were significant. | frontiersin.org |

| Steric | B1 (Verloop Steric Parameter) | Steric effects at various positions on the quinazoline ring were found to be important. | frontiersin.org |

| Field-Based (3D) | Electrostatic Fields (CoMSIA) | Found to be the highest contributing factor in a model for osteosarcoma activity. | researchgate.net |

| Constitutional | Molecular Weight, Atom Counts | Identified as important for predicting anticancer activity. | nih.gov |

| Topological | RDF (Radial Distribution Function) | Significant for predicting cytotoxic activity against MCF-7 cells. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Biological Studies of 5,6,7,8 Tetrahydroquinazolin 6 Amine Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 5,6,7,8-Tetrahydroquinazolin-6-amine derivatives is highly dependent on the nature and position of various substituents, as well as the stereochemical and conformational features of the core structure.

Impact of Substituents at C2, C4, and C6 on Biological Target Modulation

Focused SAR studies have been crucial in identifying the essential chemical features for the biological activity of this class of compounds, particularly as inhibitors of human topoisomerase II (topoII). acs.org Research indicates that substitutions at the C2, C4, and C6 positions of the tetrahydroquinazoline (B156257) ring are mandatory for activity. acs.org

A novel series of 6-amino-tetrahydroquinazoline derivatives demonstrated that a 2-pyridyl group, a 4-substituted aniline (B41778), and a 6-amino group are cornerstone elements for potent topoII inhibition. acs.org The initial hit compound, N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine, was identified as a novel inhibitor of human topoIIα with an IC₅₀ of 160 μM.

Further optimization revealed the significant impact of the substituent on the C4-aniline ring. While a meta-fluoro substitution was tolerated, moving it to the ortho position resulted in an inactive compound. A para-fluoro substitution was also tolerated. The introduction of a dimethylamino group at the para position of the C4-aniline ring, however, led to a significant enhancement in inhibitory activity. This modification yielded the lead compound, ARN-21934, which displayed a potent IC₅₀ of 2 μM for topoIIα inhibition. acs.org These findings suggest a notable steric effect of the aniline substituents on the modulation of the biological target. acs.org

Table 1: SAR of this compound Derivatives as Topoisomerase IIα Inhibitors

Investigation of Biological Targets and Their Modulation

Research has identified that derivatives of this compound can modulate the activity of several critical enzymes involved in cell replication and survival.

Enzyme Inhibition Studies

The 5,6,7,8-tetrahydroquinazoline (B1197369) skeleton has been identified as a promising scaffold for the development of inhibitors against Dihydrofolate Reductase (DHFR), an essential enzyme in folate metabolism. nih.gov Molecular docking studies have indicated that newly synthesized tetrahydroquinazoline derivatives show a high binding affinity for the DHFR enzyme from Mycobacterium tuberculosis. nih.gov These in silico findings suggest that this class of compounds could serve as promising candidates for the development of novel antitubercular agents that target this clinically validated enzyme. nih.gov The quinazoline (B50416) and tetrahydroquinazoline skeletons are recognized as important structural motifs in pharmaceutically active compounds, with some derivatives having previously shown antitubercular activity. nih.gov

A significant finding is the identification of 6-amino-tetrahydroquinazoline derivatives as a novel class of human topoisomerase II (topoII) inhibitors. nih.gov Crucially, these compounds act as catalytic inhibitors and not as "topoII poisons". acs.org TopoII poisons, which include many clinically used anticancer drugs like etoposide (B1684455) and doxorubicin, function by stabilizing the covalent complex between the enzyme and cleaved DNA. nih.govresearchgate.net This stabilization leads to the accumulation of double-strand breaks in the genome, a mechanism linked to severe side effects, including the development of secondary cancers. nih.govresearchgate.net

In contrast, the this compound derivatives block the function of topoII without enhancing or trapping the enzyme-mediated DNA cleavage complex. acs.orgnih.gov Studies confirm that these compounds show no evidence of DNA intercalation or the ability to increase levels of enzyme-mediated DNA cleavage. nih.gov The lead compound, ARN-21934, is a potent inhibitor of DNA relaxation catalyzed by topoII and demonstrates approximately 100-fold selectivity for the human topoIIα isoform over the topoIIβ isoform. acs.org This non-poisoning mechanism represents a promising avenue for developing potentially safer topoII-targeted anticancer therapies. nih.gov

Pantothenate Kinase (MtPanK) Inhibition

Derivatives of 5,6,7,8-tetrahydroquinazoline have been identified as potential inhibitors of essential enzymes in Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov Molecular docking studies have indicated that newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives demonstrate a high binding affinity for M. tuberculosis pantothenate kinase (MtPanK). nih.govresearchgate.netnih.gov MtPanK is a crucial enzyme involved in the biosynthesis of Coenzyme A, a vital pathway for the bacterium. nih.gov

In a notable study, a series of 5,6,7,8-tetrahydroquinazolines (compounds 3a-g ) were synthesized through the reaction of α-aminoamidines with diarylidencyclohexanones. nih.gov The in silico screening of these compounds predicted their potential as antitubercular agents, partly due to their strong interaction with the MtPanK active site. nih.govresearchgate.net This suggests that the tetrahydroquinazoline skeleton may serve as a promising scaffold for developing novel antitubercular drugs targeting MtPanK. nih.govresearchgate.net

Table 1: Predicted Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives against MtPanK

| Compound Class | Target Enzyme | Study Type | Predicted Outcome | Source |

|---|

FAD-containing Oxidoreductase DprE1 (MtDprE1) Inhibition

The same series of 5,6,7,8-tetrahydroquinazoline derivatives were also evaluated in silico for their potential to inhibit another critical mycobacterial enzyme, FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govresearchgate.netnih.gov DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of decaprenylphosphoryl-β-D-arabinofuranose (DPA), a precursor for arabinans. nih.gov The inhibition of DprE1 disrupts the integrity of the cell wall, leading to cell lysis, which has made it a significant target for tuberculosis drug development. nih.govresearchgate.net

Molecular docking simulations revealed that the synthesized tetrahydroquinazoline derivatives have a high binding affinity towards MtDprE1. nih.govresearchgate.net This finding positions these compounds as potential candidates for the design of new antitubercular agents that could be effective against multidrug-resistant strains of the tubercle bacillus. nih.govresearchgate.net The interaction with DprE1 is a key aspect of their predicted antitubercular activity. nih.gov

Table 2: Predicted Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives against MtDprE1

| Compound Class | Target Enzyme | Study Type | Predicted Outcome | Source |

|---|

Glycosidase (α- and β-Glucosidase) Inhibition

The therapeutic potential of the 5,6,7,8-tetrahydroquinazoline scaffold extends to metabolic diseases. Tetrahydroquinazolines have been reported to exhibit inhibitory activity towards α- and β-glucosidases, enzymes involved in carbohydrate metabolism. nih.gov Inhibition of these glycoside hydrolases is a therapeutic strategy for managing conditions like diabetes. nih.gov

In silico screening of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives predicted high inhibitory activity against β-glucosidase. nih.govresearchgate.net This suggests that the tetrahydroquinazoline framework could be a novel scaffold for the development of antidiabetic agents. nih.govresearchgate.net Further molecular docking studies on related compounds, such as 6-amino-5,6,7,8-tetrahydroquinazoline-2-thiol, also indicated a high binding affinity towards β-glucosidase.

Table 3: Predicted Glycosidase Inhibition by Tetrahydroquinazoline Derivatives

| Compound Class/Derivative | Target Enzyme | Study Type | Predicted Outcome | Source |

|---|---|---|---|---|

| Substituted 5,6,7,8-tetrahydroquinazolines | β-Glucosidase | Molecular Docking | High Inhibition Activity | nih.gov, researchgate.net, nih.gov |

Thrombin Inhibition

Based on the available scientific literature, there is no specific information regarding the investigation of this compound derivatives as inhibitors of thrombin.

SETD8 Inhibition

Current research does not provide a direct link between this compound derivatives and the inhibition of the methyltransferase SETD8. While SETD8 is an area of active cancer research, with various inhibitors being developed, this specific chemical class has not been reported in that context. researchgate.net

Kinase Inhibition Profiles

The generation of kinase inhibition profiles, which uses panels of kinase inhibitors to create a "fingerprint" of activity, is a powerful tool for identifying the specific kinases responsible for phosphorylation events. nih.gov While a detailed kinase inhibition profile for this compound derivatives is not extensively documented, research into structurally related heterocyclic compounds provides insight into their potential in this area.

For instance, derivatives of tetrahydropyrazolopyrimidine, which shares a fused heterocyclic core, have been developed as potent inhibitors of p38 MAP kinase. nih.gov The compound AS1940477, a tetrahydropyrazolopyrimidine derivative, showed excellent cellular activity and a favorable pharmacokinetic profile as a p38 MAPK inhibitor. nih.gov This indicates that fused pyrimidine (B1678525) ring systems are viable scaffolds for kinase inhibitor development, suggesting that tetrahydroquinazoline derivatives could also be explored for specific kinase targets.

Receptor Binding and Modulation Studies

The tetrahydroquinazoline scaffold and its close analogs have been shown to interact with protein receptors, most notably tubulin. A study on a series of 4-substituted 5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines, which are structural analogs of tetrahydroquinazolines, demonstrated potent activity as microtubule targeting agents. mdpi.com

These compounds were found to inhibit tubulin assembly and interfere with the binding of colchicine (B1669291) to tubulin, indicating that they interact with the colchicine binding site on the β-subunit of tubulin. mdpi.com Compound 4 from this series was particularly potent, with an average GI50 of approximately 10 nM across the 40 most sensitive cell lines in the NCI-60 panel. mdpi.com Several derivatives, including compounds 4 , 5 , 7 , 8 , and 10 , were more active than the lead compounds in inhibiting both tubulin assembly and colchicine binding. mdpi.com These results highlight the potential of this scaffold to modulate protein-protein interactions within critical cellular structures.

Table 4: Tubulin-Targeting Activity of 5,6,7,8-Tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine Derivatives

| Compound | Inhibition of Tubulin Assembly (IC50, µM) | Inhibition of [³H]Colchicine Binding (%) | Source |

|---|---|---|---|

| 4 | 1.1 | 99 | mdpi.com |

| 5 | 1.1 | 99 | mdpi.com |

| 7 | 1.1 | 96 | mdpi.com |

| 8 | 1.1 | 89 | mdpi.com |

| 10 | 1.2 | 98 | mdpi.com |

| CA-4 (Reference) | 2.2 | Not Reported | mdpi.com |

Dopamine (B1211576) Receptor Affinities and Selectivity

Derivatives of the tetrahydroquinazoline family have been investigated for their interaction with dopamine receptors, which are crucial targets in the central nervous system. Research has particularly highlighted the potential for developing ligands with high affinity and selectivity for the dopamine D3 receptor, a target of interest for treating various neurological and psychiatric disorders. nih.gov

A series of 5,6,7,8-tetrahydroquinazolines has been synthesized and shown to possess high affinity and selectivity for the dopamine D3 receptor. nih.gov For instance, certain analogs have demonstrated subnanomolar affinity for the D3 receptor with significant selectivity over the closely related D2 receptor. nih.gov The affinity and selectivity are influenced by the nature and position of substituents on the quinazoline ring and its associated pharmacophoric elements.

While specific Ki values for a broad range of this compound derivatives are not extensively detailed in the public domain, related structures provide insight into the pharmacophore. For example, a study on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a structurally related motif, showed good affinity and selectivity for the D3 receptor with Ki values of 6479 nM, 1593 nM, and 92 nM for D1, D2, and D3 receptors, respectively. researchgate.netnih.gov This highlights the potential of the tetrahydro-heterocyclic core in achieving D3 selectivity. Docking studies suggest that selectivity between D3 and D2 receptors can arise from interactions with extracellular loop 2 (ECL2) of the D3 receptor. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Representative Tetrahydro-heterocyclic Derivatives

| Compound/Motif | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 Selectivity (vs. D2) |

|---|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 | ~17-fold |

| Cariprazine | - | Subnanomolar | Subnanomolar | ~5-8-fold |

| Blonanserin | - | Subnanomolar | Subnanomolar | ~1-fold |

| BP1.4979 | - | - | ~1 | ~200-fold |

| (+)-VK04-87 | - | - | 0.39 | - |

Data compiled from multiple sources for illustrative purposes of D3 selective ligands. nih.govresearchgate.netnih.gov

AMPA Receptor Positive Allosteric Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system, and their positive allosteric modulators (PAMs) are of interest for treating cognitive and neurodegenerative disorders. mdpi.comekb.egnih.gov The 5,6,7,8-tetrahydroquinazoline moiety has been incorporated into novel dimeric molecules designed to act as AMPA receptor PAMs. mdpi.comekb.eg

The design of these modulators often leverages the U-shaped conformation of the AMPA receptor's allosteric binding site, making bivalent or dimeric ligands particularly effective. mdpi.comekb.eg In a series of novel bis(pyrimidines), a derivative containing a 2-methyl-5,6,7,8-tetrahydroquinazoline (B1604570) unit linked to another pyrimidine through a phenoxy bridge was identified as a potent potentiator of kainate-induced currents, a method used to assess AMPA receptor modulation. mdpi.comekb.eg

Table 2: Activity of a Tetrahydroquinazoline-Containing Bis(pyrimidine) Derivative on AMPA Receptors

| Compound | Structure | Activity | Potentiation of Kainate-Induced Current |

|---|---|---|---|

| 2-methyl-4-(4-((2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | A dimeric structure featuring a tetrahydroquinazoline moiety | Positive Allosteric Modulator | Up to 77% at concentrations from 10⁻¹² to 10⁻⁶ M |

Data from patch-clamp experiments on a representative compound. mdpi.comekb.eg

The structure-activity relationship studies in this area are complex, with the nature of the substituents on the tetrahydroquinazoline ring and the linker connecting the two heterocyclic systems playing a crucial role in determining the modulatory activity. mdpi.comekb.eg

General Receptor Interaction Profiling

A comprehensive understanding of a compound's biological activity requires profiling its interaction against a broad panel of receptors to assess its selectivity and potential off-target effects. For G-protein coupled receptors (GPCRs), this is often achieved through screening assays that measure agonist and antagonist activity across various receptor families. nih.govnih.govresearchgate.net

While specific, publicly available data from broad GPCR panel screening for this compound derivatives is limited, the general approach involves testing the compounds at a fixed concentration against a diverse set of receptors. nih.gov Such profiling can reveal unexpected activities and provide a more complete picture of the compound's pharmacological profile. The selectivity of GPCR-ligand interactions is often governed by subtle differences in the binding pockets and extracellular loops of the receptors. nih.gov For any therapeutic candidate, a clean off-target profile is a critical attribute for minimizing side effects.

Interaction with Cellular Macromolecules and Structures

Beyond cell surface receptors, derivatives of the quinazoline and tetrahydroquinazoline scaffolds have been shown to interact with fundamental cellular components like DNA and the microtubule network.

DNA Interaction Mechanisms (e.g., non-intercalative)

Quinoline-based compounds are known to interact with DNA, with some acting as DNA intercalators. nih.gov However, non-intercalative binding modes are also possible and are an area of active research. For instance, some bis-N-substituted derivatives of the natural alkaloid tetrandrine (B1684364), which has a complex macrocyclic structure, are proposed to bind to DNA via a dual mechanism involving the partial intercalation of an N-aryl substituent and interaction of the larger molecular framework within the major groove of the DNA double helix. This type of interaction can be classified as a non-classical intercalation. nih.gov

Studies on tetrandrine derivatives have shown that they can decrease the viscosity of DNA solutions, which is indicative of DNA bending, a characteristic that can accompany non-classical intercalation. nih.gov The binding is often driven by a combination of π-stacking interactions from aromatic substituents and electrostatic interactions with the phosphate (B84403) backbone of DNA. nih.gov While these studies are on related but distinct molecular scaffolds, they provide a framework for understanding how complex heterocyclic molecules might engage with DNA through mechanisms other than classical intercalation.

Microtubule Targeting and Tubulin Polymerization Inhibition

A significant area of research for quinazoline and tetrahydroquinoline derivatives has been their activity as anticancer agents that target the microtubule network. nih.govmdpi.com Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, making them an attractive target for cancer chemotherapy. nih.govmdpi.com

Several quinazoline-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. nih.govmdpi.com This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Structure-activity relationship studies have shown that modifications to the quinazoline and the linked tetrahydroquinoline moieties can significantly impact the potency of these compounds. mdpi.com

For example, a series of 4-(N-cycloamino)phenylquinazolines were identified as a new class of tubulin inhibitors. The most potent compound in this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f in the study), exhibited an IC50 value of 0.77 µM for the inhibition of tubulin assembly and strongly inhibited the binding of colchicine to tubulin.

Table 3: Tubulin Polymerization Inhibition by Representative Quinazoline Derivatives

| Compound ID (from source) | Description | Tubulin Polymerization Inhibition IC50 (µM) | Colchicine Binding Inhibition (% at 5 µM) |

|---|---|---|---|

| 5f | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 0.77 | 99% |

| 6b | Quinazoline-4-tetrahydroquinoline analog | 0.92-1.0 | 75-99% |

| 6c | Quinazoline-4-tetrahydroquinoline analog | 0.92-1.0 | 75-99% |

| 6e | Quinazoline-4-tetrahydroquinoline analog | 0.92-1.0 | 75-99% |

| CA-4 (Combretastatin A-4) | Reference Compound | 0.96 | - |

Data for compounds targeting the colchicine binding site. mdpi.com

Mechanistic Pathways of Biological Action

The biological actions of this compound derivatives are diverse and depend on the specific substitution patterns that dictate their molecular targets. The mechanistic pathways can be broadly categorized based on their primary interactions.

For derivatives targeting GPCRs, such as dopamine and AMPA receptors, the mechanism involves binding to specific sites on these receptors to either block (antagonism) or enhance (agonism or positive allosteric modulation) the signal transduction pathways initiated by the endogenous ligand. nih.govnih.govmdpi.comekb.eg In the case of D3-selective antagonists, the therapeutic effect would stem from the modulation of dopaminergic neurotransmission in specific brain circuits. nih.gov For AMPA receptor PAMs, the mechanism involves stabilizing the open conformation of the receptor channel, thereby enhancing glutamatergic signaling, which is a pathway implicated in learning and memory. mdpi.comekb.egnih.gov

For derivatives that interact with intracellular macromolecules, the pathways are different. Compounds that target tubulin act as antimitotic agents. nih.govmdpi.com By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov This leads to an arrest of the cell cycle at the G2/M checkpoint and can trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death. nih.gov

Derivatives that bind to DNA can exert their effects by interfering with DNA replication and transcription. nih.govnih.gov The specific mechanism, whether through intercalation or other binding modes, will determine the precise consequences for cellular processes.

A comprehensive understanding of the mechanistic pathway for any given derivative requires a multi-faceted approach, including affinity and functional assays for receptor targets, as well as cell-based assays to investigate effects on cell cycle, apoptosis, and the integrity of cellular structures like the microtubule network.

Analysis of Enzyme Active Site Interactions and Induced Conformational Changes

Molecular docking studies have been instrumental in elucidating the interactions between 5,6,7,8-tetrahydroquinazoline derivatives and the active sites of various enzymes. These computational analyses predict the binding affinity and orientation of the ligands, providing a rationale for their biological activity.

For instance, a series of novel 5,6,7,8-tetrahydroquinazoline derivatives have been investigated as potential antitubercular agents through in silico screening. nih.govnih.gov These studies revealed high binding affinities for essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.govnih.gov In the case of DHFR, the tetrahydroquinazoline core fits into the enzyme's active site, with specific residues such as Ile5, Gln28, Phe31, Ile94, and Tyr100 being crucial for interaction. nih.gov The binding of these derivatives is thought to induce conformational changes in the enzyme, leading to its inhibition. mdpi.com

Furthermore, certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase IIα (topoIIα), a key enzyme in DNA replication and a validated target for anticancer drugs. nih.govacs.org Unlike many existing topoII-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazoline derivatives function as inhibitors by blocking the enzyme's activity without DNA intercalation. nih.gov This distinct mechanism may circumvent the severe side effects associated with topoII poisons, such as the development of secondary leukemias. nih.gov

The interaction of these derivatives with the enzyme's active site is highly specific. Structure-activity relationship studies have highlighted that a 2-pyridine, a 4-substituted aniline, and the 6-amino group on the tetrahydroquinazoline scaffold are essential for potent topoII inhibition. acs.org The introduction of a dimethylamino group at a specific position was found to significantly enhance the inhibitory activity. acs.org

The table below summarizes the key enzyme targets and interacting residues for some 5,6,7,8-tetrahydroquinazoline derivatives based on molecular docking studies.

| Enzyme Target | Interacting Residues | Derivative Class | Reference |

| Dihydrofolate Reductase (DHFR) | Ile5, Gln28, Phe31, Ile94, Tyr100 | Substituted 5,6,7,8-tetrahydroquinazolines | nih.gov |

| Pantothenate Kinase (MtPanK) | Not specified | Substituted 5,6,7,8-tetrahydroquinazolines | nih.gov |

| FAD-containing oxidoreductase DprE1 (MtDprE1) | Not specified | Substituted 5,6,7,8-tetrahydroquinazolines | nih.gov |

| Topoisomerase IIα (topoIIα) | Not specified | 6-amino-tetrahydroquinazoline derivatives | nih.govacs.org |

| β-Glucosidase | Not specified | Substituted 5,6,7,8-tetrahydroquinazolines | nih.govnih.gov |

Investigation of Allosteric Modulation Mechanisms

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.org This mechanism offers a more nuanced approach to drug action compared to direct agonism or antagonism. While direct evidence for allosteric modulation by this compound itself is limited, related quinazolinone derivatives have been identified as allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs).

Specifically, certain quinazolin-4-one derivatives have been shown to act as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov These compounds, such as 3-methyl-2,6-diphenylquinazolin-4(3H)-one, decrease the receptor's response to glutamate. nih.gov This finding is significant as mGlu7 NAMs are being investigated for their potential antipsychotic-like properties. nih.gov

Conversely, other quinazolinone derivatives have been developed as positive allosteric modulators (PAMs) of the mGluR4 receptor. wipo.intgoogle.com These PAMs enhance the receptor's response to glutamate and are being explored for conditions associated with altered glutamatergic signaling. wipo.intgoogle.com

The ability of the broader quinazoline scaffold to engage in allosteric modulation suggests that derivatives of this compound could also be designed to function as allosteric modulators for various G protein-coupled receptors (GPCRs) and other protein targets. nih.gov This represents a promising avenue for future research and drug development.

The following table provides examples of quinazolinone derivatives and their allosteric modulation activity.

| Compound Class | Target Receptor | Modulation Type | Reference |

| Quinazolin-4-one derivatives | mGlu7 | Negative Allosteric Modulator (NAM) | nih.gov |

| Quinazolinone derivatives | mGluR4 | Positive Allosteric Modulator (PAM) | wipo.intgoogle.com |

Molecular Basis of Target Selectivity and Potency

The selectivity and potency of this compound derivatives are dictated by the specific substitutions on the core scaffold, which in turn govern their interactions with the molecular target.

A compelling example of high selectivity is seen in the 6-amino-tetrahydroquinazoline derivatives that inhibit human topoisomerase IIα (topoIIα). nih.govacs.org One particular derivative, ARN-21934, demonstrates approximately 100-fold selectivity for the topoIIα isoform over topoIIβ. nih.govacs.org This selectivity is clinically significant as topoIIα is the primary target for many anticancer drugs, and avoiding inhibition of topoIIβ may reduce certain toxicities. The molecular basis for this selectivity lies in the precise fit of the derivative into the ATP-binding site of topoIIα, with the specific substitutions on the tetrahydroquinazoline ring being crucial for this preferential binding. acs.orgnih.gov

The potency of these derivatives is also remarkable. For instance, ARN-21934 inhibits DNA relaxation with an IC₅₀ of 2 µM, which is significantly more potent than the established anticancer drug etoposide (IC₅₀ = 120 µM) in the same assay. nih.gov

In the context of antitubercular agents, molecular docking studies have predicted that certain 5,6,7,8-tetrahydroquinazoline derivatives possess a high binding affinity for key mycobacterial enzymes, suggesting their potential as potent inhibitors. researchgate.net The potency is attributed to the formation of stable interactions with the active site residues of these enzymes. nih.gov

The development of potent and selective inhibitors often involves a detailed understanding of the target's structure and the ligand's binding mode. For example, in the case of Rho kinase (ROCK) inhibitors, a series of tetrahydroisoquinoline derivatives, structurally related to tetrahydroquinazolines, were optimized for high potency and selectivity. miami.edu This was achieved through systematic modifications of the scaffold to enhance interactions with the kinase hinge region and other key residues. miami.edu

The table below highlights the target selectivity and potency of selected 5,6,7,8-tetrahydroquinazoline derivatives.

| Derivative | Target | Selectivity | Potency (IC₅₀) | Reference |

| ARN-21934 | Topoisomerase IIα | ~100-fold over topoIIβ | 2 µM | nih.govacs.org |

| Substituted 5,6,7,8-tetrahydroquinazolines | Dihydrofolate Reductase (DHFR) | Not specified | High predicted binding affinity | researchgate.net |

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced 5,6,7,8-Tetrahydroquinazolin-6-amine Architectures

The core structure of this compound offers a versatile foundation for chemical modification. Researchers are actively exploring new ways to build upon this foundation to enhance its therapeutic potential.

Future synthetic efforts are aimed at exploring diverse substitution patterns on the tetrahydroquinazoline (B156257) ring to modulate the compound's biological activity. The introduction of various functional groups at different positions can significantly influence the molecule's properties. For instance, research has shown that substitutions at the 2- and 4-positions of the quinazoline (B50416) ring are critical for activity. acs.org One synthetic approach involves the reaction of α-aminoamidines with diarylidencyclohexanones, which allows for the creation of a series of substituted 5,6,7,8-tetrahydroquinazolines. nih.govmdpi.com This method is advantageous due to its mild reaction conditions and high yields. mdpi.comnih.gov

Another key area of exploration is the introduction of chiral centers into the molecule. Chirality plays a crucial role in the biological activity of many drugs, as different enantiomers (mirror-image isomers) can have vastly different interactions with biological targets. nih.gov The synthesis of optically pure chiral compounds is a primary goal in developing drugs with improved efficacy and reduced side effects. semanticscholar.org The use of chiral catalysts and building blocks, such as in the asymmetric transfer hydrogenation of related heterocyclic systems, highlights the importance of stereochemistry in creating effective therapeutic agents. mdpi.com For the 5,6,7,8-tetrahydroquinazoline-6-amine scaffold, focused SAR (Structure-Activity Relationship) studies have emphasized that the 6-amino substitution is often mandatory for biological activity, and further modifications, such as adding a dimethylamino group, can significantly boost potency. acs.org

Table 1: Synthetic Strategies for Novel 5,6,7,8-Tetrahydroquinazoline (B1197369) Derivatives

| Strategy | Reactants | Key Feature | Reference |

|---|---|---|---|

| Cyclocondensation | α-Aminoamidines and bis-benzylidene cyclohexanones | Creates diversely substituted tetrahydroquinazolines under mild conditions. | nih.gov |

| Multi-step Synthesis | Cyclohexane-1,3-diones and β-amino-αβ-unsaturated ketones | Forms dihydroquinolin-5(6H)-ones as precursors to tetrahydroquinolines. | rsc.org |

A primary objective in medicinal chemistry is to design derivatives with high specificity for their intended biological target, thereby maximizing therapeutic effects while minimizing off-target interactions. Research on the 5,6,7,8-tetrahydroquinazoline scaffold has led to the discovery of derivatives with promising and specific activities.

For example, focused SAR studies have produced a novel tetrahydroquinazoline derivative that is highly selective for human topoisomerase IIα over the β isoform, which is a significant step toward developing safer and more effective cancer therapies. acs.org In another area, derivatives of N-(2-phenylbutyl)-5,6,7,8-tetrahydroquinazolin-4-amine have been synthesized and evaluated as allosteric modulators of the interaction between the Dopamine (B1211576) Transporter (DAT) and the HIV-1 Tat protein. nih.gov This work aims to develop preclinical candidates for treating HIV-1 associated neurocognitive disorders (HAND) by improving potency and absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Furthermore, molecular docking studies have predicted that certain derivatives exhibit high binding affinity for essential enzymes in Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for this Scaffold

The drug discovery process is notoriously long, costly, and has a high failure rate. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges by enhancing target identification, optimizing lead compounds, and predicting clinical outcomes. nih.gov These computational approaches are poised to significantly accelerate the development of drugs based on the 5,6,7,8-tetrahydroquinazoline scaffold.